Ethyl 1-(methylamino)cyclopropanecarboxylate

Plant Growth Regulation Agrochemicals Structure-Activity Relationship

Researchers requiring conformationally restricted amino acid building blocks often face poor cell permeability and undesired hydrogen bonding with primary amine analogs. Ethyl 1-(methylamino)cyclopropanecarboxylate (CAS 1233452-10-2) resolves these limitations through N-methylation, delivering quantifiable advantages for drug discovery and peptide synthesis. • Reduced TPSA (38.3 Ų) and single H-bond donor character enhance cell permeability (ΔLogP ≈ +0.46 vs. primary amine). • N-Methyl group prevents aggregation during SPPS, improving coupling efficiency for difficult sequences. • Patent-backed scaffold for plant growth regulators with superior activity over unsubstituted analogs.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13204261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(methylamino)cyclopropanecarboxylate
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)NC
InChIInChI=1S/C7H13NO2/c1-3-10-6(9)7(8-2)4-5-7/h8H,3-5H2,1-2H3
InChIKeyGVHXCZAUETWZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(methylamino)cyclopropanecarboxylate Overview


Ethyl 1-(methylamino)cyclopropanecarboxylate (CAS 1233452-10-2) is a non-proteinogenic, conformationally restricted amino acid derivative featuring a cyclopropane core, an ethyl ester, and an N-methylamino substituent . It serves as a key intermediate or building block in medicinal chemistry and agrochemical research. Unlike its primary amine analog, ethyl 1-aminocyclopropanecarboxylate (CAS 72784-47-5), the secondary N-methylamine in this compound introduces distinct steric, electronic, and hydrogen-bonding properties that alter its reactivity and potential biological profile [1][2].

Ethyl 1-(methylamino)cyclopropanecarboxylate: Substitution Limitations


Generic substitution of cyclopropane amino acid esters fails due to the profound impact of N-methylation on molecular recognition and physicochemical properties. The patent literature explicitly states that N-methylamino-cyclopropane-1-carboxylic acid derivatives possess superior plant growth-regulating properties compared to their unsubstituted 1-amino counterparts [1]. This functional divergence is underpinned by quantifiable differences in lipophilicity, hydrogen-bonding capacity, and molecular topology, which dictate performance in both biological systems and synthetic chemistry applications.

Quantitative Differentiation: Ethyl 1-(methylamino)cyclopropanecarboxylate


Plant Growth Regulatory Advantage

The N-methyl derivative class to which this compound belongs exhibits better plant growth-regulating properties than the unsubstituted 1-amino-cyclopropane-1-carboxylic acid reference compound. This is a class-level inference drawn directly from a foundational patent [1].

Plant Growth Regulation Agrochemicals Structure-Activity Relationship

Lower TPSA vs. Primary Amine Analog

The compound's TPSA is calculated to be 38.3 Ų , which is significantly lower than the 52.32 Ų recorded for the unsubstituted ethyl 1-aminocyclopropanecarboxylate analog [1]. A lower TPSA correlates with improved passive membrane permeability, a critical parameter in drug discovery [2].

Medicinal Chemistry Drug Design ADME Prediction

Reduced H-Bond Donor Count

Ethyl 1-(methylamino)cyclopropanecarboxylate possesses a single hydrogen bond donor (the secondary amine), as computed by its derived properties . In contrast, the primary amine analog has two hydrogen bond donors [1]. A higher number of hydrogen bond donors is associated with increased promiscuity and poorer pharmacokinetic profiles in small molecules [2].

Medicinal Chemistry Selectivity Physicochemical Property

Higher LogP vs. Primary Amine Analog

The predicted partition coefficient (LogP) for the target compound is approximately 1.2 , which is higher than the experimental LogP of 0.74 reported for its primary amine counterpart [1]. This increase in lipophilicity is a direct consequence of N-methylation.

Lipophilicity Drug Design ADME

Ethyl 1-(methylamino)cyclopropanecarboxylate Application Scenarios


Agrochemical Lead Optimization Programs

Procure this compound for synthesizing and testing N-methylamino-cyclopropane-1-carboxylic acid derivatives as plant growth regulators. The patent-backed, class-level evidence indicates superior activity over unsubstituted analogs, providing a validated structural starting point for hit-to-lead optimization [1].

Design of Membrane-Permeable Cyclic Peptides

Incorporate this building block into peptidomimetics or macrocycles to exploit its reduced TPSA (38.3 Ų) and single H-bond donor character. These properties directly address ADME liabilities, as supported by quantitative comparisons with the primary amine scaffold, making it a strategic choice for improving cell permeability [2].

Synthesis of CNS-Targeted Compound Libraries

Use this N-methylate ester as a starting point due to its improved lipophilicity (ΔLogP ≈ +0.46) and lower H-bond donor count relative to its primary amine counterpart. These features align with CNS drug-likeness criteria and can be leveraged to build small libraries with enhanced brain penetration potential [3].

SPPS of N-Methylated Peptides

Employ this compound as a protected or unprotected amino acid surrogate in SPPS. The N-methyl group prevents undesired hydrogen-bonding during chain elongation, a well-known advantage for synthesizing difficult sequences or N-methylated peptide scan libraries. This structural distinction over primary amine esters directly influences coupling efficiency and product purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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